Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with functional groups at positions 3 (formyl) and 4 (hydroxy). This structure combines the steric constraints of the bicyclo framework with reactive moieties, making it valuable in medicinal chemistry as a building block for drug design. The tert-butyl carbamate group enhances solubility and stability, while the formyl and hydroxy groups enable further derivatization.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-4-6-13(17,7-5-9)10(14)8-15/h8-10,17H,4-7H2,1-3H3 |
InChI Key |
VTNIRTUYKOPQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C=O)(CC2)O |
Origin of Product |
United States |
Preparation Methods
Formation via Azodicarboxylates
This method uses azodicarboxylates (e.g., diethyl or diisopropyl azodicarboxylate) as reagents to facilitate the formation of the bicyclic structure:
- Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to 20°C
- Duration: 18–168 hours
- Catalysts: Triphenylphosphine
- Procedure :
A solution of the starting material (e.g., a precursor amino acid derivative) is mixed with triphenylphosphine and an azodicarboxylate in THF. The reaction mixture is stirred at room temperature for several hours or days until completion. The product is purified using column chromatography.
| Reagent | Conditions | Yield |
|---|---|---|
| Diethyl azodicarboxylate | Room temp, THF, 168h | ~60% |
| Diisopropyl azodicarboxylate | Room temp, THF, 18h | Moderate |
Functional Group Introduction
The aldehyde group is typically introduced via selective oxidation of a hydroxymethyl precursor or by using non-enolizable aldehydes under controlled conditions:
- Base-Mediated Reactions :
- Base: Lithium diisopropylamide (LDA) or tert-butyllithium
- Temperature: -78°C
- Procedure :
A preformed bicyclic intermediate reacts with an electrophilic aldehyde in the presence of a strong base at low temperatures to ensure regioselectivity.
| Electrophile | Base | Temperature | Yield |
|---|---|---|---|
| Non-enolizable aldehydes | LDA or tert-butyllithium | -78°C | High |
Use of Protecting Groups
The tert-butyl ester group is introduced to protect the carboxylic acid functionality during synthesis:
- Reagents :
- Tert-butyl chloroformate or similar reagents
- Procedure :
The carboxylic acid group is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Reaction Optimization
Key Parameters for Optimization:
Reaction Time and Temperature :
- Prolonged reaction times (up to one week) may be needed for certain steps.
- Low temperatures (-78°C) are crucial for maintaining selectivity during base-mediated reactions.
-
- Column chromatography on silica gel with specific eluents (e.g., chloroform/methanol mixtures).
- Reverse-phase chromatography for final product isolation.
Yield Improvement Strategies :
- Use of phase-transfer catalysts.
- Careful control of stoichiometry and reagent purity.
Summary Table
| Step | Key Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Azabicyclic Core | Azodicarboxylates, THF, Triphenylphosphine | Bicyclic intermediate |
| Aldehyde Introduction | Non-enolizable aldehydes, LDA | Selective formylation |
| Hydroxyl Group Addition | Oxidation or substitution reactions | Hydroxymethyl functionalization |
| Protection | Tert-butyl chloroformate | Protected carboxylic acid derivative |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. Its structural features suggest potential interactions with bacterial enzymes, making it a candidate for developing new antimicrobial agents.
Case Study :
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study :
Research highlighted in the International Journal of Molecular Sciences showed that this compound demonstrated protective effects on neuronal cells subjected to oxidative stress, potentially through the modulation of antioxidant pathways .
Material Science Applications
1. Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers with enhanced properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
The compound's ability to act as a cross-linking agent has been exploited to improve the mechanical properties of biodegradable plastics .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various bioactive molecules.
Case Study :
In a synthetic route described by researchers at Astatech, this compound was used to synthesize complex alkaloids with anticancer properties. The reaction conditions were optimized to achieve high yields and selectivity .
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented.
- It likely interacts with specific molecular targets or pathways related to tropane alkaloid activity.
Comparison with Similar Compounds
Physicochemical Properties and Reactivity
Melting Points and Solubility
- Amino-substituted analogs (e.g., (±)-2 in ) exhibit higher melting points (227–229°C) due to ionic interactions from hydrochloride salts .
- Hydroxy-containing compounds (e.g., ) likely have moderate solubility in polar solvents (e.g., ethanol), while formyl derivatives may show lower solubility due to increased hydrophobicity.
Reactivity
- Formyl Group : Enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation).
- Hydroxy Group : Participates in hydrogen bonding and can be oxidized (e.g., to a ketone) or protected (e.g., as a silyl ether).
- Amino Group: Facilitates amide bond formation or acts as a directing group in metal-catalyzed reactions .
Data Tables
Table 1: Comparative Properties of Selected Compounds
Table 2: Melting Points of Related Compounds
Biological Activity
Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a compound with the CAS number 2225878-79-3, belongs to a class of bicyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a hydroxyl group and a formyl group that may contribute to its biological properties. The specific arrangement of atoms in the bicyclic framework is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Receptor Modulation : Bicyclic compounds can interact with neurotransmitter receptors, influencing pathways related to neuromodulation.
- Enzyme Inhibition : The structural features allow for potential inhibition of enzymes involved in metabolic pathways.
- Antioxidant Activity : Hydroxyl groups are often associated with antioxidant properties, which can protect cells from oxidative stress.
Pharmacological Effects
Several studies have investigated the pharmacological effects of related compounds:
- Neuroprotective Effects : Compounds in this class have shown promise in protecting neuronal cells from apoptosis and oxidative damage.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
- Neuroprotection : A study demonstrated that related azabicyclic compounds could reduce neuronal cell death in models of neurodegeneration, suggesting a protective role against conditions like Alzheimer's disease .
- Antimicrobial Efficacy : Research indicated that certain bicyclic derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
- Enzyme Inhibition : A comparative analysis showed that azabicyclo compounds could inhibit specific enzymes involved in metabolic syndromes, thereby potentially aiding in the management of diabetes .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
